molecular formula C18H21N3O2 B2772458 (E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2034890-08-7

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2772458
CAS No.: 2034890-08-7
M. Wt: 311.385
InChI Key: FVTAJXNHFBHBPG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a piperazine core, a moiety extensively documented for its versatile pharmacological profile and presence in numerous bioactive molecules . The acrylamide functional group is a key feature in many compounds designed to interact with biological targets, particularly in the central nervous system . Research into analogous compounds suggests potential investigative applications in two primary areas. First, its structural attributes make it a candidate for probing neurological targets, as small molecules are often leveraged to study complex pathologies like Alzheimer's disease . Second, compounds featuring piperazine and acrylamide subunits have demonstrated promising antimicrobial activities in scientific studies, indicating its potential utility in researching new anti-infective agents . This compound is intended for research purposes to further explore these mechanisms and applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(4-3-16-7-11-23-14-16)20-12-15-5-9-21(10-6-15)17-2-1-8-19-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,20,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTAJXNHFBHBPG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic compound with potential biological activity, particularly in pharmacology. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4} with a molecular weight of 375.4 g/mol. The compound features a furan ring and a piperidine moiety, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and piperidine have been reported to possess antibacterial and antifungal activities. These compounds often demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organism
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C0.050Candida albicans

The mechanism by which this compound exhibits its biological activity is likely related to its ability to interact with specific biological targets within microbial cells. Similar compounds have been shown to disrupt cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Study on Antibacterial Properties : In vitro tests were conducted to evaluate the antibacterial activity of this compound against S. aureus and E. coli. The results indicated that the compound exhibited significant growth inhibition, suggesting potential for therapeutic applications in treating bacterial infections.
  • Fungal Inhibition Studies : The compound was also tested for antifungal properties against various strains of fungi, including C. albicans. The findings revealed a moderate inhibitory effect, with MIC values indicating potential effectiveness as an antifungal agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing (E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Coupling of furan-3-yl acrylamide with a piperidine derivative (e.g., 1-(pyridin-3-yl)piperidin-4-ylmethanamine) using a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Key controls : Reaction progress monitored by TLC; final structure confirmed via 1H^1 \text{H}/13C^{13} \text{C} NMR and HRMS .

Q. Which characterization techniques are essential to confirm molecular structure and purity?

  • Primary methods :

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify acrylamide geometry (E-configuration) and substituent positions .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural determination (if single crystals are obtained) .
    • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What biological targets are hypothesized for this compound?

  • Potential targets : Kinases, GPCRs, or enzymes (e.g., cytochrome P450) due to its acrylamide moiety and heterocyclic motifs .
  • Supporting evidence : Analogous compounds with furan/piperidine scaffolds show antimicrobial, anticancer, or anti-inflammatory activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity?

  • Variables to test :

  • Solvent polarity : Dichloromethane vs. THF for coupling efficiency .
  • Catalysts : Use of DMAP or HOBt to reduce side reactions .
  • Temperature : Lower temperatures (0–5°C) to minimize isomerization .
    • Analytical tools : 1H^1 \text{H} NMR coupling constants (J = 12–16 Hz for E-isomer) and NOESY to confirm stereochemistry .

Q. How to resolve spectral ambiguities in complex regions of NMR spectra?

  • Strategies :

  • 2D NMR : HSQC and HMBC to assign overlapping proton/carbon signals .
  • Isotopic labeling : 15N^{15} \text{N}-labeling for piperidine nitrogen environment analysis .
  • Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Q. How to design assays for evaluating target selectivity against related isoforms?

  • Approaches :

  • Competitive binding assays : Use fluorescent probes (e.g., ATP analogs for kinases) with recombinant protein isoforms .
  • Mutagenesis studies : Introduce T790M-like mutations (common in kinase resistance) to assess selectivity .
  • Molecular docking : AutoDock Vina or Schrödinger to predict binding poses against wild-type vs. mutant targets .

Q. How to analyze conflicting bioactivity data across studies?

  • Critical factors :

  • Purity : Confirm via HPLC; impurities >1% may skew results .
  • Assay conditions : Compare buffer pH, ion concentrations, and cell lines used .
  • Statistical validation : Apply ANOVA or Mann-Whitney U tests to assess reproducibility .

Notes

  • For industrial-scale methods (e.g., continuous flow reactors), see , but focus on lab-scale optimizations.
  • Computational tools (PASS, molecular docking) are critical for hypothesis-driven research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.